

Technical Guide: Solubility Profile of 1-Hydrazino-3-(methylthio)propan-2-ol

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Compound of Interest

Compound Name: 1-Hydrazino-3-(methylthio)propan-2-ol

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Introduction

1-Hydrazino-3-(methylthio)propan-2-ol, a key intermediate in the synthesis of the antimicrobial agent Nifuratel, is a molecule of significant interest in pharmaceutical development.^{[1][2]} Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Hydrazino-3-(methylthio)propan-2-ol** and offers a predictive analysis of its solubility based on these characteristics. Furthermore, this guide outlines a detailed experimental protocol for the precise determination of its solubility in a range of organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Hydrazino-3-(methylthio)propan-2-ol** (CAS No. 14359-97-8) is presented in Table 1.^{[3][4][5]} These properties form the basis for predicting the solubility behavior of the compound.

Table 1: Physicochemical Properties of **1-Hydrazino-3-(methylthio)propan-2-ol**

Property	Value	Source
Molecular Formula	C4H12N2OS	[3][5]
Molecular Weight	136.22 g/mol	[4][5]
Boiling Point	339.127 °C at 760 mmHg	[3]
Density	1.146 g/cm ³	[3]
LogP	0.26480	[3]
XLogP3	-0.9	[3][6]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	4	[3]
Polar Surface Area (PSA)	83.58 Å ²	[3]

Predicted Solubility in Organic Solvents

While specific quantitative solubility data for **1-Hydrazino-3-(methylthio)propan-2-ol** in various organic solvents is not readily available in the public domain, a qualitative prediction can be made based on its molecular structure and physicochemical properties.

The molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and hydrazino (-NHNH₂) groups are polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents. The methylthio (-SCH₃) and propane backbone contribute to its non-polar character.

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): The presence of three hydrogen bond donors and four acceptors, along with a high polar surface area, suggests that **1-Hydrazino-3-(methylthio)propan-2-ol** is likely to be soluble in polar protic solvents. The hydroxyl and hydrazino groups can readily interact with the solvent molecules through hydrogen bonding.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, acetonitrile): Good solubility is also expected in polar aprotic solvents. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and hydrazino groups of the solute.

- Non-Polar Solvents (e.g., hexane, toluene): The LogP value of 0.26480 and an XLogP3 of -0.9 indicate a relatively low lipophilicity.[3][6] This suggests that the solubility in non-polar solvents is likely to be limited. The polar functional groups will have unfavorable interactions with non-polar solvent molecules.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

- **1-Hydrazino-3-(methylthio)propan-2-ol** (purity > 98%)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)

4.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

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